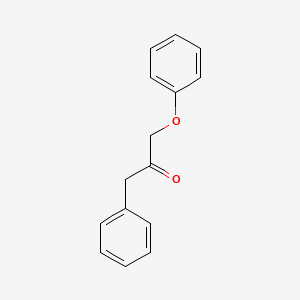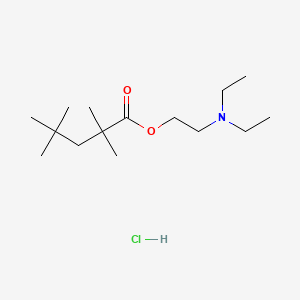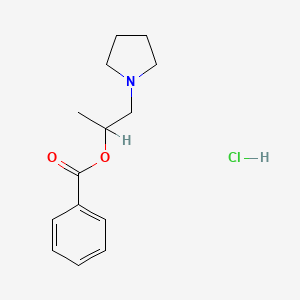
N-methyl-N-nitroso-nitrosoguanidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N,N’-dinitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study the effects of DNA damage. The compound has a molecular formula of C2H5N5O3 and a molar mass of 147.09 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N,N’-dinitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitrous acid. The reaction typically occurs under acidic conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-Methyl-N,N’-dinitrosoguanidine involves the same synthetic route but on a larger scale. The process requires careful handling due to the compound’s hazardous nature, including its sensitivity to heat and potential to detonate under high impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N,N’-dinitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroguanidine derivatives.
Reduction: Reduction reactions can convert it into less toxic compounds.
Substitution: It can participate in substitution reactions, particularly with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aqueous potassium hydroxide facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroguanidine derivatives.
Reduction: Less toxic amine derivatives.
Substitution: Various substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N,N’-dinitrosoguanidine is extensively used in scientific research due to its ability to induce mutations. Some key applications include:
Chemistry: Used as a source of diazomethane in organic synthesis.
Biology: Employed to study DNA damage and repair mechanisms.
Medicine: Utilized in cancer research to understand the effects of mutagens on tumor growth.
Industry: Applied in the production of certain pharmaceuticals and agrochemicals.
Wirkmechanismus
N-Methyl-N,N’-dinitrosoguanidine exerts its effects by alkylating DNA, specifically adding alkyl groups to the O6 position of guanine and the O4 position of thymine. This leads to transition mutations between GC and AT base pairs. The compound’s mutagenic properties are due to its ability to introduce alkyl radicals into biologically active molecules, thereby preventing their proper functioning .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroguanidine: Shares similar nitro and guanidine groups but lacks the nitroso group.
N-Methyl-N-nitrosourea: Another mutagenic compound used in similar research applications.
Uniqueness
N-Methyl-N,N’-dinitrosoguanidine is unique due to its dual nitroso and nitro groups, which contribute to its high reactivity and potent mutagenic properties. This makes it particularly useful in studies requiring precise induction of mutations .
Eigenschaften
IUPAC Name |
1-methyl-1,2-dinitrosoguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5O2/c1-7(6-9)2(3)4-5-8/h1H3,(H2,3,4,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEILDGRSAARCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NN=O)N)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710954 |
Source


|
| Record name | N-Methyl-N-nitroso-N''-oxocarbonohydrazonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33796-12-2 |
Source


|
| Record name | N-Methyl-N-nitroso-N''-oxocarbonohydrazonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
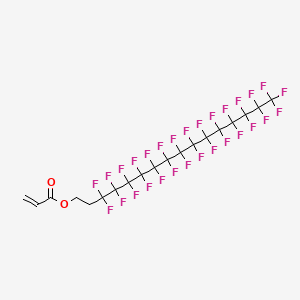
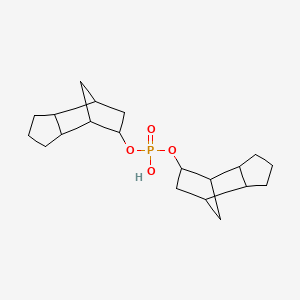
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
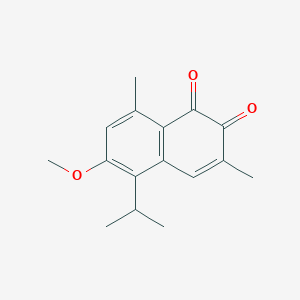

![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
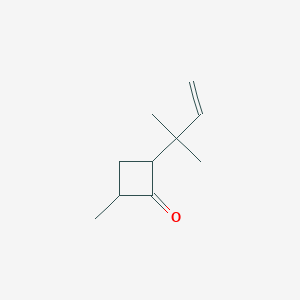
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
